molecular formula C13H17N5O3 B2572489 1-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 2034502-47-9

1-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2572489
CAS No.: 2034502-47-9
M. Wt: 291.311
InChI Key: FDLHYVWVIRIOEM-UHFFFAOYSA-N
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Description

1-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)imidazolidin-2-one is a synthetic organic compound with the molecular formula C13H17N5O3. This compound features a unique structure that combines a pyrazine ring, a piperidine ring, and an imidazolidinone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)imidazolidin-2-one typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of Pyrazin-2-yloxy Intermediate: This involves the reaction of pyrazine with an appropriate hydroxylating agent to form pyrazin-2-yloxy.

    Piperidine Derivative Formation: The pyrazin-2-yloxy intermediate is then reacted with piperidine under suitable conditions to form 3-(pyrazin-2-yloxy)piperidine.

    Coupling with Imidazolidin-2-one: The final step involves coupling the 3-(pyrazin-2-yloxy)piperidine with imidazolidin-2-one using a carbonylating agent such as phosgene or its derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, under basic conditions with catalysts like palladium.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)imidazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    1-(3-(Pyridin-2-yloxy)piperidine-1-carbonyl)imidazolidin-2-one: Similar structure but with a pyridine ring instead of a pyrazine ring.

    1-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)imidazolidin-2-one: Contains a pyrimidine ring, offering different electronic properties.

Uniqueness: 1-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)imidazolidin-2-one is unique due to the presence of the pyrazine ring, which can impart distinct electronic and steric properties compared to pyridine or pyrimidine analogs

Properties

IUPAC Name

1-(3-pyrazin-2-yloxypiperidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c19-12-16-5-7-18(12)13(20)17-6-1-2-10(9-17)21-11-8-14-3-4-15-11/h3-4,8,10H,1-2,5-7,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLHYVWVIRIOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N2CCNC2=O)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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